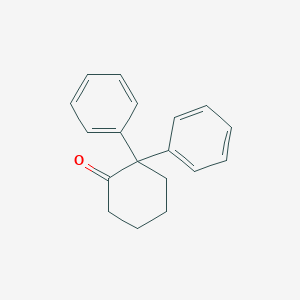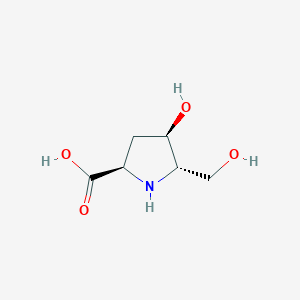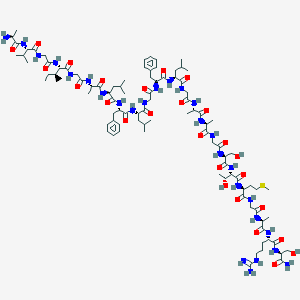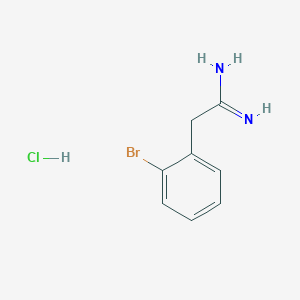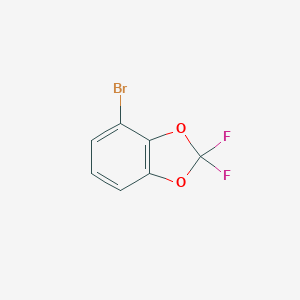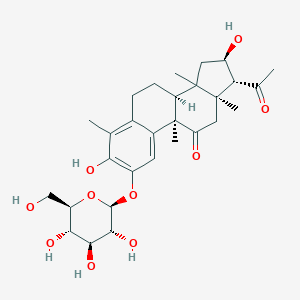
Andirobicin B glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Andirobicin B glucoside is a natural product that has been isolated from the fermentation broth of a soil bacterium named Actinomadura sp. The compound belongs to the class of anthracycline antibiotics, which are known for their potent anticancer activity. Andirobicin B glucoside has been found to exhibit strong cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer.
Mécanisme D'action
The mechanism of action of Andirobicin B glucoside is not fully understood. However, it is believed to act by binding to DNA and inhibiting its replication and transcription. The compound also generates reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.
Effets Biochimiques Et Physiologiques
Andirobicin B glucoside has been found to have several biochemical and physiological effects. It can induce DNA damage and inhibit its repair, leading to cell death. The compound can also inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Andirobicin B glucoside has been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Andirobicin B glucoside has several advantages for lab experiments. It exhibits potent cytotoxicity against cancer cells, making it an ideal compound for studying the mechanisms of cell death. The compound has also been found to be effective against cancer cell lines that are resistant to conventional chemotherapy. However, Andirobicin B glucoside has some limitations for lab experiments. It is a complex natural product that is difficult to synthesize, making it expensive and time-consuming to obtain. The compound is also highly toxic, which can pose safety concerns for researchers.
Orientations Futures
There are several future directions for the research on Andirobicin B glucoside. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to study the mechanism of action of the compound in more detail to identify new targets for cancer therapy. Additionally, the synthesis of Andirobicin B glucoside could be optimized to make it more cost-effective and accessible for researchers. Finally, the safety and toxicity of the compound could be further evaluated to ensure its safe use in clinical trials.
Conclusion:
Andirobicin B glucoside is a natural product that exhibits potent anticancer activity. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in cancer therapy. While Andirobicin B glucoside has some limitations for lab experiments, it remains a promising compound for further research and development.
Applications De Recherche Scientifique
Andirobicin B glucoside has been extensively studied for its anticancer activity. It has been found to exhibit potent cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The compound has also been shown to induce apoptosis, a programmed cell death that is important for the elimination of cancer cells. Andirobicin B glucoside has been investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.
Propriétés
Numéro CAS |
151703-10-5 |
|---|---|
Nom du produit |
Andirobicin B glucoside |
Formule moléculaire |
C29H40O10 |
Poids moléculaire |
548.6 g/mol |
Nom IUPAC |
(8S,9R,13R,16R,17R)-17-acetyl-3,16-dihydroxy-4,9,13,14-tetramethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,12,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C29H40O10/c1-12-14-6-7-19-27(3)9-16(32)21(13(2)31)28(27,4)10-20(33)29(19,5)15(14)8-17(22(12)34)38-26-25(37)24(36)23(35)18(11-30)39-26/h8,16,18-19,21,23-26,30,32,34-37H,6-7,9-11H2,1-5H3/t16-,18-,19+,21+,23-,24+,25-,26-,27?,28-,29+/m1/s1 |
Clé InChI |
FKNMUGKCXFULAT-XBFFBVMRSA-N |
SMILES isomérique |
CC1=C2CC[C@@H]3[C@](C2=CC(=C1O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C(=O)C[C@]5(C3(C[C@H]([C@@H]5C(=O)C)O)C)C)C |
SMILES |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C |
SMILES canonique |
CC1=C2CCC3C4(CC(C(C4(CC(=O)C3(C2=CC(=C1O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=O)C)O)C |
Synonymes |
22,23,24,25,26,27,29-heptanor-1,2,3,4,5,10-dehydro-2-O-glucopyranosyl-3,16-dihydroxycucurbita-11,20-dione andirobicin B glucoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



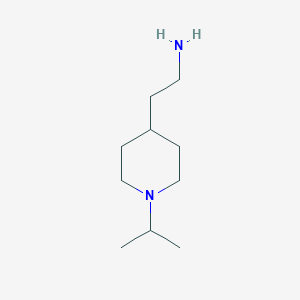
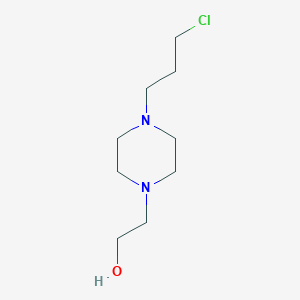

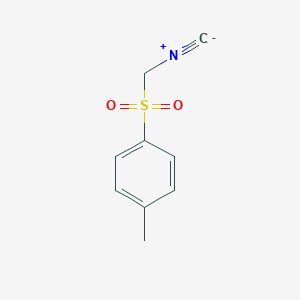
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)


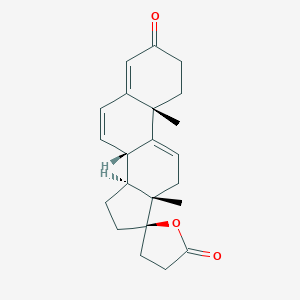
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
